2,4-Dimethyl-3-hexanone

Übersicht

Beschreibung

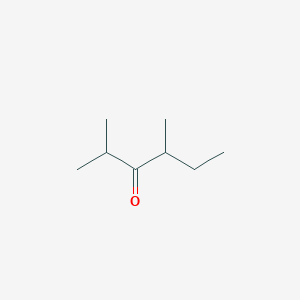

2,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known as 2,4-Dimethyl hexanone-3. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-3-hexanone can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Another method involves the Friedel-Crafts acylation of 2,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acetyl chloride to form the desired ketone.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,4-dimethyl-3-hexanol. This process involves passing the alcohol over a metal catalyst, such as copper or platinum, at high temperatures. The catalyst facilitates the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can be reduced to 2,4-dimethyl-3-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid; acidic conditions, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Hydrazine, hydroxylamine; usually in the presence of a base like pyridine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 2,4-Dimethyl-3-hexanol.

Substitution: Hydrazones, oximes.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-3-hexanone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ketones and alcohols.

Biology: The compound is used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various oxidoreductases.

Medicine: Research into the pharmacological properties of this compound has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3-hexanone in chemical reactions involves the reactivity of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In reduction reactions, nucleophiles such as hydride ions attack the carbonyl carbon, leading to the formation of an alcohol. In substitution reactions, nucleophiles like hydrazine or hydroxylamine attack the carbonyl carbon, resulting in the formation of hydrazones or oximes.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-3-hexanone can be compared with other similar ketones, such as:

3-Hexanone: Lacks the methyl groups at positions 2 and 4, making it less sterically hindered and more reactive in certain reactions.

2,4-Dimethyl-2-pentanone: Similar structure but with a different carbon chain length, affecting its physical properties and reactivity.

2,4-Dimethyl-3-pentanone: Similar structure but with a shorter carbon chain, leading to differences in boiling point and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Biologische Aktivität

2,4-Dimethyl-3-hexanone, an organic compound with the molecular formula , is a ketone characterized by its unique carbon structure and functional properties. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Reactivity

This compound features a carbonyl group (C=O) at the third carbon of a hexane chain, flanked by two methyl groups at the second and fourth positions. This configuration influences its reactivity and biological interactions. The compound can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form 2,4-dimethyl-3-hexanol.

- Reduction : Undergoes reduction to yield alcohol derivatives.

- Substitution : Reacts with halogens under acidic conditions.

Biological Mechanism

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The carbonyl group can act as an electrophile in nucleophilic addition reactions, facilitating the formation of enzyme-substrate complexes. This interaction is crucial for its potential therapeutic applications.

Toxicological Profile

Research indicates that this compound exhibits neurotoxic properties similar to other ketones such as 2-hexanone. The primary toxic metabolite associated with these compounds is 2,5-hexanedione, which has been shown to cause peripheral neuropathy in both human and animal studies. A detailed examination of toxicological data reveals:

| Study | Findings |

|---|---|

| DiVincenzo et al. (1978) | Identified significant absorption rates through dermal exposure in human subjects. |

| Cheng et al. (2015) | Demonstrated effects on angiogenesis in chick embryos when exposed to 2,5-hexanedione. |

| ATSDR Reports | Highlighted neurotoxic effects linked to prolonged exposure to 2-hexanone and its metabolites. |

Case Studies

- Neurotoxicity in Occupational Settings : Workers exposed to 2-hexanone have shown increased prevalence of peripheral neuropathy. Longitudinal studies have documented symptoms correlating with exposure levels.

- Developmental Toxicity : Animal studies indicate that maternal exposure to 2-hexanone during gestation can lead to developmental abnormalities in offspring, emphasizing the need for caution in occupational settings.

Pharmacological Potential

Emerging research suggests that this compound may have therapeutic potential due to its interaction with specific biochemical pathways:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate inflammatory responses.

- Antimicrobial Activity : Laboratory tests have shown that certain ketones exhibit antimicrobial properties against various pathogens.

Recent Studies

Recent investigations into the biological activity of this compound have focused on its pharmacokinetics and metabolic pathways:

| Study | Methodology | Results |

|---|---|---|

| EPA Toxicological Review (2020) | Inhalation exposure studies on rats | Significant accumulation of metabolites in plasma post-exposure; highlighted the role of metabolic conversion in toxicity. |

| Cheng et al. (2015) | Chick embryo model | Effects on vascular development noted; potential implications for developmental toxicity explored. |

Eigenschaften

IUPAC Name |

2,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPVPGZDHJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940080 | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-70-8 | |

| Record name | 3-Hexanone, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.